![molecular formula C12H18N4O2S2 B5310849 1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5310849.png)
1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide
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Overview
Description
1-acetyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as AETD and is synthesized using a specific method. AETD has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
AETD has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, AETD has been used as a tool to study the role of calcium channels in synaptic transmission. In pharmacology, AETD has been studied for its potential use as a drug candidate for the treatment of various diseases, including epilepsy and Parkinson's disease. In biochemistry, AETD has been used to study the structure and function of specific proteins.
Mechanism of Action
AETD's mechanism of action is not fully understood, but it is believed to act as a calcium channel blocker. AETD binds to specific calcium channels, preventing the influx of calcium ions into the cell. This inhibition of calcium influx affects various cellular processes, including neurotransmitter release and muscle contraction.
Biochemical and Physiological Effects:
AETD has been shown to have various biochemical and physiological effects. In vitro studies have shown that AETD inhibits the release of neurotransmitters, including glutamate and acetylcholine. AETD has also been shown to inhibit the contraction of smooth muscle cells. In vivo studies have shown that AETD has anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
AETD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized with high purity and yield. AETD's mechanism of action is well-defined, making it a useful tool for studying calcium channels. However, AETD has some limitations. It is not very soluble in water, which can make it challenging to use in certain experiments. AETD's mechanism of action is not fully understood, which can make it challenging to interpret some experimental results.
Future Directions
For AETD research include investigating its potential use as a drug candidate, further studying its mechanism of action, and using it as a tool to study calcium channels in various cellular processes.
Synthesis Methods
The synthesis of AETD involves the reaction of 2-mercapto-5-ethyl-1,3,4-thiadiazole with acetic anhydride, followed by the reaction of the resulting product with 4-piperidinecarboxylic acid. The final product is obtained through the purification process. This synthesis method has been optimized to produce AETD with high purity and yield.
properties
IUPAC Name |
1-acetyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-3-19-12-15-14-11(20-12)13-10(18)9-4-6-16(7-5-9)8(2)17/h9H,3-7H2,1-2H3,(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWJEYLHFVXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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